molecular formula C8H5BrN2O3 B1382831 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one CAS No. 1803593-95-4

5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1382831
CAS No.: 1803593-95-4
M. Wt: 257.04 g/mol
InChI Key: NSZNCBCSKKEKTI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the compound's structural features. The IUPAC name "5-bromo-6-nitroisoindolin-1-one" designates the positions of substituents on the isoindolinone scaffold, where the bromine atom occupies position 5 and the nitro group is located at position 6 of the benzene ring. The systematic name "5-bromo-6-nitro-2,3-dihydroisoindol-1-one" provides additional clarity regarding the saturated nature of the five-membered ring portion.

The compound exhibits specific structural characteristics that distinguish it from potential isomers, particularly in the positioning of the halogen and nitro substituents. The InChI identifier "InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)" provides an unambiguous structural representation. The canonical SMILES notation "C1C2=CC(=C(C=C2C(=O)N1)N+[O-])Br" further confirms the specific arrangement of atoms within the molecular framework. The compound's structural uniqueness arises from the ortho-relationship between the bromine and nitro substituents, which influences both its electronic properties and chemical reactivity patterns compared to other possible positional isomers.

Properties

IUPAC Name

5-bromo-6-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNCBCSKKEKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-95-4
Record name 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Synthesis Overview

5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of \$$C8H5BrN2O3\$$ and a molecular weight of 257.04 g/mol. The synthesis typically involves reacting 5-bromo-2,3-dihydro-1H-isoindol-1-one with nitric acid under controlled conditions to introduce a nitro group, which is important for the compound's biological activities.

Detailed Preparation Method

The preparation of this compound can be achieved through a nitration reaction of a precursor compound. A specific method, as described in US2010/204214, involves the use of fuming nitric acid and concentrated sulfuric acid.

Reaction Procedure:

  • Fuming nitric acid (9.2 mL, 0.22 mol, 1.0 eq) is pre-cooled to 0°C.
  • Concentrated sulfuric acid (21 mL, 0.40 mol, 1.8 eq) is added dropwise to the pre-cooled fuming nitric acid.
  • Intermediate I-55 (10 g, 44 mmol, 2.0 eq) is added portion-wise to the mixture.
  • The resulting suspension is warmed to room temperature over 1 hour and stirred for an additional 24 hours at room temperature.
  • The crude reaction mixture is poured onto a mixture of ice and water.
  • The solids are collected by filtration and dried in vacuo to yield intermediate I-56 (11.8 g, 98% yield).

Reaction Conditions:

Chemical Reactions and Analysis

This compound undergoes various chemical reactions, including those involving enzyme inhibition and protein interactions. Its structure allows it to modulate the activity of target proteins and pathways, leading to different biological effects.

Data Table: Compound Information

Property Value
CAS No. 1803593-95-4
Molecular Formula \$$C8H5BrN2O3\$$
Molecular Weight 257.04 g/mol
IUPAC Name 5-bromo-6-nitro-2,3-dihydroisoindol-1-one
Standard InChI InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)
Standard InChIKey NSZNCBCSKKEKTI-UHFFFAOYSA-N
SMILES C1C2=CC(=C(C=C2C(=O)N1)N+[O-])Br
Canonical SMILES C1C2=CC(=C(C=C2C(=O)N1)N+[O-])Br
PubChem Compound ID 119030928

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 6 undergoes reduction to form an amino group (-NH₂). This transformation is critical for synthesizing bioactive derivatives.

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
Catalytic HydrogenationH₂, Pd/C, EtOH, RT5-Bromo-6-amino-2,3-dihydro-1H-isoindol-1-one85–92%
Chemical ReductionFe/HCl, H₂O/EtOH, reflux5-Bromo-6-amino-2,3-dihydro-1H-isoindol-1-one78%
  • Mechanism : The nitro group is reduced via sequential electron transfer, forming intermediates such as nitroso and hydroxylamine before yielding the amine.

  • Applications : Amino derivatives serve as precursors for pharmaceuticals and agrochemicals .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 is activated toward substitution due to the electron-withdrawing nitro group, enabling reactions with nucleophiles.

Key Data:

NucleophileConditionsProductYieldSource
Amines (e.g., NH₃)DMF, 80°C, K₂CO₃5-Amino-6-nitro-2,3-dihydro-1H-isoindol-1-one65%
Thiols (e.g., NaSH)DMSO, 100°C5-Mercapto-6-nitro-2,3-dihydro-1H-isoindol-1-one58%
MethoxideMeOH, reflux5-Methoxy-6-nitro-2,3-dihydro-1H-isoindol-1-one72%
  • Mechanism : The nitro group meta-directs nucleophiles to the bromine position, facilitating NAS via a Meisenheimer complex .

  • Steric Effects : Bulky nucleophiles require higher temperatures or phase-transfer catalysts.

Cycloaddition and Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the bromine atom:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME5-Aryl-6-nitro-2,3-dihydro-1H-isoindol-1-one60–75%
Ullmann CouplingCuI, Phenanthroline, K₃PO₄5-(Hetero)aryl-6-nitro derivatives55%
  • Applications : Aryl derivatives are explored in materials science and medicinal chemistry .

Comparative Reactivity with Analogues

CompoundReactivity DifferencesSource
5-Bromo-2,3-dihydro-1H-isoindol-1-one (no nitro)Slower NAS due to lack of electron-withdrawing activation
6-Nitro-2,3-dihydro-1H-isoindol-1-one (no bromine)Limited substitution at position 5
5-Chloro-6-nitro analogueFaster NAS (Cl⁻ better leaving group than Br⁻)

Scientific Research Applications

Pharmaceutical Development

5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one has been investigated for its potential therapeutic effects, particularly in the treatment of angiogenesis-mediated diseases. According to a patent (WO2005021532A1), derivatives of this compound have shown efficacy in the prophylaxis and treatment of conditions such as cancer and diabetic retinopathy due to their ability to inhibit angiogenesis .

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Studies have demonstrated that certain isoindole derivatives can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The nitro group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Material Science

In material science, this compound is explored for its potential use in synthesizing new materials with unique electronic properties due to the presence of the isoindole structure. Its derivatives have been studied for applications in organic electronics and photonic devices.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentUsed as a precursor for anti-cancer agents and angiogenesis inhibitorsWO2005021532A1
Biological ActivityExhibits antitumor and anti-inflammatory propertiesChemicalBook
Material SciencePotential use in organic electronics and photonic devicesSigma-Aldrich

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various isoindole derivatives, including this compound, on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Inhibition of Angiogenesis

In another research project, the compound was tested for its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro. The findings revealed that it effectively reduced capillary tube formation in endothelial cells, suggesting its potential as an anti-cancer therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one with structurally related isoindolinones:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-2,3-dihydro-1H-isoindol-1-one C₈H₆BrNO Br at C5 212.046 Intermediate for pharmaceuticals
6-Nitro-2,3-dihydro-1H-isoindol-1-one C₈H₆N₂O₃ NO₂ at C6 178.15 Precursor for bioactive derivatives
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one C₈H₇NO₃ OH at C4, C6 165.14 Antiangiogenic activity in tumor cells
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one C₂₁H₂₄N₃O₂ Piperazine-ethyl at C2 350.44 High affinity for 5-HT₁A receptors
3-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one C₉H₉NO₂ OH at C3, CH₃ at C2 163.18 Chiral intermediate in drug synthesis

Key Differences and Implications

Substituent Effects on Bioactivity Halogen vs. Nitro Groups: The NO₂ group at C6 in 6-nitro-2,3-dihydro-1H-isoindol-1-one introduces strong electron-withdrawing effects, which may stabilize reactive intermediates in synthesis or modulate enzyme interactions .

Pharmacological Relevance The piperazine-ethyl-substituted derivative (compound 9 in ) demonstrates the importance of bulky substituents at C2 for receptor binding, achieving nanomolar affinity for 5-HT₁A receptors . In contrast, simpler halogenated or nitro-substituted derivatives are more commonly used as synthetic intermediates .

Synthetic Accessibility Brominated and nitro-substituted isoindolinones are typically synthesized via electrophilic aromatic substitution or coupling reactions (e.g., Claisen-Schmidt condensation for nitro derivatives) . Hydroxy-substituted variants, such as 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one, are often isolated from natural sources like fungi .

These factors necessitate careful handling during synthesis.

Biological Activity

5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS: 1803593-95-4) is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C8H5BrN2O3
  • Molecular Weight : 257.04 g/mol
  • IUPAC Name : this compound

This compound is synthesized through the nitration of 5-bromo-2,3-dihydro-1H-isoindol-1-one using nitric acid under controlled conditions. Its unique structure contributes to its reactivity and biological activity, particularly due to the presence of both bromine and nitro groups that facilitate various biochemical interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom may engage in halogen bonding with biological molecules. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It interacts with receptors that play critical roles in cellular processes, including apoptosis and cell cycle regulation .
  • Cell Signaling Modulation : The compound influences gene expression and cellular metabolism by modulating key signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains.

Anti-Cancer Activity

Studies have demonstrated that this compound possesses anti-cancer properties, particularly through its ability to induce apoptosis in cancer cells.

Cancer TypeIC50 (µM)Reference
HeLa Cells (Cervical Cancer)10
MCF7 Cells (Breast Cancer)12

The observed cytotoxicity against cancer cell lines indicates its potential as a therapeutic agent in oncology.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The results showed a dose-dependent inhibition of kinase activity, leading to reduced cell proliferation in treated cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option .

Q & A

Q. What theoretical frameworks guide the design of isoindolinone-based enzyme inhibitors?

  • Methodological Answer : Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites. Align with enzyme kinetics data (e.g., IC₅₀, Ki) to refine pharmacophore models. Incorporate free-energy perturbation (FEP) calculations to optimize substituent effects on binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one

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